molecular formula C16H12N2O4 B3012804 N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-59-6

N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B3012804
CAS No.: 942005-59-6
M. Wt: 296.282
InChI Key: OGNAIXGQZUXTPV-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit vegfr1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit vegf-induced huvec cell migration , suggesting a potential anti-angiogenic activity.

Biochemical Pathways

Given its potential anti-angiogenic activity, it might be involved in the vegf signaling pathway , which plays a critical role in the regulation of angiogenesis.

Result of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in ccrf-cem cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the furo[3,2-b]pyridine core: This involves the reaction of pyridine derivatives with appropriate reagents to form the furo[3,2-b]pyridine structure.

    Coupling reaction: The final step involves coupling the benzo[d][1,3]dioxole moiety with the furo[3,2-b]pyridine core using amide bond formation techniques, often facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to its combination of the benzo[d][1,3]dioxole and furo[3,2-b]pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-9-2-4-12-11(17-9)7-15(22-12)16(19)18-10-3-5-13-14(6-10)21-8-20-13/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNAIXGQZUXTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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